molecular formula C9H7ClO2 B8706192 3-(4-Chlorophenyl)-3-oxopropanal

3-(4-Chlorophenyl)-3-oxopropanal

Cat. No.: B8706192
M. Wt: 182.60 g/mol
InChI Key: OQUIKKDRNCXZTQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxopropanal is an organic compound featuring a chlorinated aromatic ring (4-chlorophenyl) linked to a β-ketoaldehyde moiety. This structure confers unique reactivity due to the electron-withdrawing chlorine substituent and the presence of both aldehyde and ketone functional groups. For instance, derivatives such as hydrazones, oximes, and esters (e.g., O-methyloxime , methyl ester ) are synthesized to modulate solubility, stability, and biological activity. The compound’s aldehyde group is highly reactive, enabling condensation reactions to form heterocyclic systems like sydnones or β-lactams .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2

InChI Key

OQUIKKDRNCXZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the ketopropionaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Melting Point (°C) Solubility Reactivity Highlights
3-(4-Chlorophenyl)-3-oxopropanal Not reported Polar solvents Aldehyde condensation; keto-enol tautomerism
Methyl 3-(4-chlorophenyl)-3-oxopropanoate Colorless/pale yellow liquid/solid Organic solvents Ester hydrolysis; nucleophilic acyl substitution
3-(3-Chlorophenyl)-3-oxopropanal Not reported Similar to para Altered electronic effects; reduced symmetry

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